1H-Indene-3-thiol, 2-phenyl-
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Overview
Description
1H-Indene-3-thiol, 2-phenyl- is an organic compound with the molecular formula C15H12S It is a derivative of indene, a bicyclic hydrocarbon, and features a thiol group (-SH) attached to the third carbon of the indene ring, with a phenyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-3-thiol, 2-phenyl- typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through the cyclization of 2-alkyl-1-ethynylbenzene derivatives, catalyzed by transition metals such as ruthenium or platinum.
Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indene ring is replaced by a thiol group under basic conditions.
Phenyl Group Addition: The phenyl group is typically introduced through Friedel-Crafts alkylation, where benzene reacts with the indene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 1H-Indene-3-thiol, 2-phenyl- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-3-thiol, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The compound can be reduced to form the corresponding indane derivative.
Substitution: The phenyl and thiol groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Indane derivatives.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
1H-Indene-3-thiol, 2-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indene-3-thiol, 2-phenyl- involves its interaction with various molecular targets:
Thiol Group: The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function.
Phenyl Group: The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Pathways: The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1H-Indene-3-thiol, 2-phenyl- is unique due to the presence of both a thiol and a phenyl group, which confer distinct chemical reactivity and biological activity compared to other indene derivatives. The thiol group allows for the formation of disulfide bonds, while the phenyl group enhances π-π interactions, making it a versatile compound for various applications.
Properties
CAS No. |
61035-31-2 |
---|---|
Molecular Formula |
C15H12S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-phenyl-3H-indene-1-thiol |
InChI |
InChI=1S/C15H12S/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,16H,10H2 |
InChI Key |
VLGYESQMFRWYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=C1C3=CC=CC=C3)S |
Origin of Product |
United States |
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